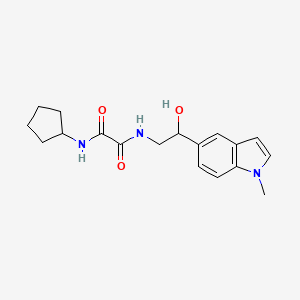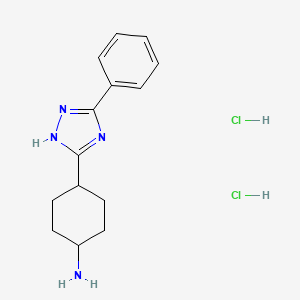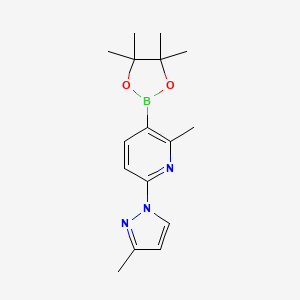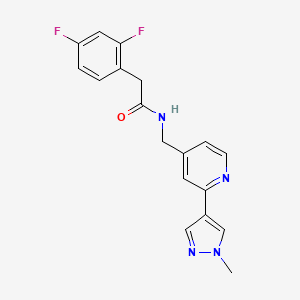
N1-cyclopentyl-N2-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound appears to contain an indole moiety, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . It also contains a cyclopentyl group, which is a cycloalkane consisting of a five-membered ring .
Chemical Reactions Analysis
The reactivity of the compound would be influenced by the presence of the indole and cyclopentyl groups. Indole is a versatile substrate that can undergo a variety of chemical reactions, including electrophilic substitution and metal-catalyzed cross-coupling reactions .Applications De Recherche Scientifique
The Role of Polyamine Catabolism in Cancer Research
Polyamine analogues, such as N1-ethyl-N11-[(cyclopropyl)methyl]-4,8,-diazaundecane (CPENSpm), are studied for their antitumor activities. These compounds induce programmed cell death (PCD) in sensitive cell types by superinducing the polyamine catabolic enzyme spermidine/spermine N1-acetyltransferase (SSAT). The mechanism suggests that oxidative stress from H2O2 production via the SSAT/polyamine oxidase pathway plays a role in CPENSpm's cytotoxicity, pointing towards the potential for differential sensitivity in antineoplastic agents based on polyamine catabolism (Ha et al., 1997).
Neuropeptide Y Y2 Receptor Antagonists
Research on novel neuropeptide Y Y2 receptor antagonists, such as N-(1-Acetyl-2,3-dihydro-1H-indol-6-yl)-3-(3-cyano-phenyl)-N-[1-(2-cyclopentyl-ethyl)-piperidin-4yl]-acrylamide (JNJ-5207787), explores their selective inhibition properties. These compounds show potential in understanding the role of central and peripheral Y2 receptors in vivo, indicating the significance of chemical specificity in drug design (Bonaventure et al., 2004).
Protective Effects Against Cardiotoxicity
Studies on the protective effect of compounds like N-Acetylcysteine (NAC) on drug-induced cardiotoxicity offer insights into mitigating adverse effects of chemotherapy. Such research highlights the importance of identifying and utilizing chemical interactions to improve patient treatment outcomes (Mansour et al., 2015).
Innovative Synthetic Pathways
Research on synthetic pathways, including the use of Pd(II)-catalyzed oxidative double cyclization, explores the creation of complex molecules like indolobenzothiazine S,S-dioxides. These studies contribute to the development of new methodologies in organic synthesis, expanding the toolkit for chemical and pharmaceutical research (Ha et al., 2015).
Mécanisme D'action
Target of Action
Indole derivatives, which this compound is a part of, are known to play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body .
Mode of Action
Indole derivatives are known to show various biologically vital properties . The compound likely interacts with its targets in a way that leverages these properties, leading to changes in the biological system.
Biochemical Pathways
Given the biological activity of indole derivatives , it can be inferred that the compound likely affects multiple biochemical pathways, leading to downstream effects that contribute to its overall action.
Result of Action
Given the biological activity of indole derivatives , it can be inferred that the compound likely has significant effects at the molecular and cellular levels.
Orientations Futures
Future research could involve exploring the synthesis of this compound, investigating its reactivity, or studying its potential biological activity. The indole moiety is a common feature in many biologically active compounds, so this compound could have potential applications in medicinal chemistry .
Propriétés
IUPAC Name |
N'-cyclopentyl-N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-21-9-8-12-10-13(6-7-15(12)21)16(22)11-19-17(23)18(24)20-14-4-2-3-5-14/h6-10,14,16,22H,2-5,11H2,1H3,(H,19,23)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXSXIOQCRCQVQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3CCCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(Diethylamino)-1-[2-(4-methoxyphenyl)indolyl]propan-2-ol](/img/structure/B2893424.png)


![2-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2893431.png)
![N~1~-(3,5-difluorophenyl)-2-[5-(4-fluoro-3-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2893434.png)
![3-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-5-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2893436.png)

![(E)-4-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)phenyl 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzoate](/img/structure/B2893438.png)


![{3-[(5-Chloropyridin-2-yl)oxy]phenyl}methanamine](/img/structure/B2893441.png)

![3-(Benzenesulfonyl)-6-chloro-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline](/img/structure/B2893444.png)
![methyl 2-(8-(4-chlorophenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2893445.png)